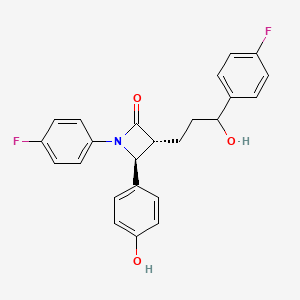

trans-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one

Beschreibung

trans-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, commonly known as Ezetimibe, is a selective cholesterol absorption inhibitor with the IUPAC name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one (molecular formula: C₂₄H₂₁F₂NO₃; molecular weight: 409.43 g/mol) . It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestinal epithelium, inhibiting dietary and biliary cholesterol absorption without affecting triglyceride or fat-soluble nutrient uptake . Ezetimibe reduces LDL cholesterol by 15–25% and is frequently co-administered with statins or oral antidiabetics for synergistic lipid-lowering effects . Its stereochemistry (3R,4S) and hydroxyl groups are critical for binding affinity and metabolic stability .

Eigenschaften

Molekularformel |

C24H21F2NO3 |

|---|---|

Molekulargewicht |

409.4 g/mol |

IUPAC-Name |

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22?,23-/m1/s1 |

InChI-Schlüssel |

OLNTVTPDXPETLC-OJVMETQDSA-N |

Isomerische SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one typically involves the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.

Hydroxylation: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C24H21F2NO3

- Molecular Weight : 409.4 g/mol

- CAS Number : 163222-33-1

The chemical structure of this compound features a fluorinated phenyl group, which contributes to its pharmacological properties. The presence of hydroxyl groups enhances its solubility and biological activity.

Cholesterol Absorption Inhibition

One of the primary applications of Ezetimibe Ketone is its role as a cholesterol absorption inhibitor. It is structurally related to Ezetimibe, a well-known medication used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines. This mechanism has been extensively studied in clinical trials, demonstrating significant efficacy in reducing low-density lipoprotein (LDL) cholesterol levels in patients with hyperlipidemia .

Potential Anti-Cancer Activity

Recent studies have indicated that compounds similar to Ezetimibe Ketone may exhibit anti-cancer properties. Research has shown that targeting specific signaling pathways involved in cancer cell proliferation can lead to therapeutic benefits. For instance, the compound's ability to modulate the activity of certain enzymes involved in cancer metabolism has been investigated .

Case Study 1: Cholesterol Management

In a clinical trial involving patients with high cholesterol levels, Ezetimibe was shown to significantly reduce LDL cholesterol when combined with statins. The study highlighted the importance of Ezetimibe Ketone as a complementary agent in lipid management therapies .

Case Study 2: Cancer Research

A laboratory study explored the effects of Ezetimibe Ketone on breast cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis (programmed cell death) in a dose-dependent manner. These findings suggest that further investigation into its anti-cancer properties could be warranted .

Summary of Research Findings

Wirkmechanismus

The mechanism of action of trans-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorophenyl and hydroxyphenyl groups may enhance its binding affinity and specificity for these targets, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ezetimibe and related azetidinone derivatives:

Structural and Functional Insights

Hydroxypropyl vs. Oxopropyl/Propyl Side Chains :

- The 3-hydroxypropyl group in Ezetimibe is essential for hydrogen bonding with NPC1L1, contributing to its ~70% cholesterol absorption inhibition .

- Replacement with a 3-oxopropyl (ketone) group (as in ) increases lipophilicity but reduces binding affinity due to the loss of hydroxyl-mediated interactions .

- Removal of the hydroxyl group (as in Metabolite 3) further diminishes activity, highlighting the group’s role in target engagement .

Stereochemical Specificity :

- The (3R,4S) configuration in Ezetimibe ensures optimal spatial orientation for binding. Derivatives with altered stereochemistry (e.g., (3S,4R)) show negligible activity .

Metabolites and Derivatives :

- Metabolite 2 (allyl-substituted) and Metabolite 4 (propyl-substituted) exhibit reduced efficacy compared to Ezetimibe, underscoring the importance of the hydroxypropyl side chain .

- SCH58235 , a glucuronide metabolite of SCH48461, demonstrates enhanced potency (400-fold in primates) due to prolonged intestinal retention and systemic stability .

Synthetic Intermediates :

- Benzyloxy-protected intermediates (e.g., ) are pharmacologically inactive until deprotected, serving only as precursors in synthesis .

Biologische Aktivität

trans-1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, also known as Ezetimibe, is a compound with significant biological activity, particularly in the context of cholesterol absorption inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H21F2NO3

- Molecular Weight : 409.43 g/mol

- CAS Number : 163380-16-3

- SMILES Notation : OC@Hc4ccc(F)cc4

Ezetimibe functions primarily by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for cholesterol absorption in the intestines. By binding to NPC1L1, Ezetimibe prevents the endocytosis of cholesterol, thereby reducing its absorption and lowering plasma cholesterol levels. This mechanism is significant for its application in treating hyperlipidemia.

Antihyperlipidemic Effects

Ezetimibe has been widely studied for its role in lowering cholesterol levels. Clinical studies have demonstrated its effectiveness in combination with statins to enhance lipid-lowering effects.

| Study | Population | Findings |

|---|---|---|

| Schwartz et al. (2008) | Patients with hypercholesterolemia | Ezetimibe added to statin therapy resulted in a significant reduction in LDL cholesterol compared to statin alone. |

| Boden et al. (2007) | Patients with coronary artery disease | Combination therapy showed improved cardiovascular outcomes compared to monotherapy. |

In Vivo and In Vitro Studies

Research has shown that Ezetimibe exhibits various biological activities beyond lipid lowering:

- Antioxidant Activity : Ezetimibe has been noted to reduce oxidative stress markers in cellular models.

- Anti-inflammatory Effects : Studies indicate that Ezetimibe may modulate inflammatory pathways, contributing to its cardioprotective effects.

- Impact on Gut Microbiota : Recent investigations suggest that Ezetimibe alters gut microbiota composition, which may play a role in its therapeutic effects.

Case Studies

Several case studies have highlighted the clinical significance of Ezetimibe:

- Case Study 1 : A patient with familial hypercholesterolemia experienced a 50% reduction in LDL cholesterol after 12 weeks of Ezetimibe therapy combined with statins.

- Case Study 2 : A cohort study involving diabetic patients showed that Ezetimibe significantly reduced cardiovascular events compared to those not receiving the drug.

Safety Profile

Ezetimibe is generally well-tolerated, with a safety profile established through extensive clinical trials. Common side effects include gastrointestinal discomfort and headache, but serious adverse events are rare.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.